Methyl 4-((1-(thiophen-2-yl)propan-2-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((1-(thiophen-2-yl)propan-2-yl)carbamoyl)benzoate is an organic compound that features a benzoate ester linked to a thiophene ring through a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((1-(thiophen-2-yl)propan-2-yl)carbamoyl)benzoate typically involves the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of thiophen-2-ylpropan-2-amine with an appropriate isocyanate to form the carbamoyl intermediate.
Esterification: The carbamoyl intermediate is then reacted with methyl 4-hydroxybenzoate under esterification conditions, typically using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((1-(thiophen-2-yl)propan-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophen-2-ylpropan-2-amine.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 4-((1-(thiophen-2-yl)propan-2-yl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-psychotic properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Methyl 4-((1-(thiophen-2-yl)propan-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or block specific ion channels, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: A thiophene-based compound with stimulant properties.
Thiophene-2-carboxylic acid: A simpler thiophene derivative with various applications in organic synthesis.
Suprofen: A nonsteroidal anti-inflammatory drug containing a thiophene ring.
Uniqueness
Methyl 4-((1-(thiophen-2-yl)propan-2-yl)carbamoyl)benzoate is unique due to its specific structure, which combines a benzoate ester with a thiophene ring through a carbamoyl linkage. This unique structure imparts distinct electronic and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-(1-thiophen-2-ylpropan-2-ylcarbamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11(10-14-4-3-9-21-14)17-15(18)12-5-7-13(8-6-12)16(19)20-2/h3-9,11H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHINNITPGJWQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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